molecular formula C17H20N2O3S B2362697 Ethyl 3-acetyl-1,6-dimethyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate CAS No. 123043-93-6

Ethyl 3-acetyl-1,6-dimethyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate

Cat. No.: B2362697
CAS No.: 123043-93-6
M. Wt: 332.42
InChI Key: OLVLGAXDYIKAHM-UHFFFAOYSA-N
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Description

Ethyl 3-acetyl-1,6-dimethyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate (CAS: 123043-93-6) is a dihydropyrimidinone (DHPM) derivative with the molecular formula C₁₇H₂₀N₂O₃S and a molecular weight of 332.42 g/mol . Structurally, it features a tetrahydropyrimidine core substituted with acetyl, methyl, phenyl, and thioxo groups. These substituents confer unique electronic and steric properties, making it a candidate for pharmaceutical and materials science research. The compound is synthesized via modifications of the Biginelli condensation, a common method for DHPM derivatives, though its specific synthetic pathway remains undetailed in the available literature .

Properties

IUPAC Name

ethyl 3-acetyl-1,6-dimethyl-4-phenyl-2-sulfanylidene-4H-pyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3S/c1-5-22-16(21)14-11(2)18(4)17(23)19(12(3)20)15(14)13-9-7-6-8-10-13/h6-10,15H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLVLGAXDYIKAHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C(=S)N(C1C2=CC=CC=C2)C(=O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Standard Reaction Conditions

In a representative procedure, ethyl acetoacetate (1.0 equiv), benzaldehyde (1.0 equiv), and thiourea (1.2 equiv) are refluxed in toluene with triethylamine (1.5 equiv) as a catalyst. The reaction proceeds for 48 hours at 110°C, yielding 1,6-dimethyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate as an intermediate. Subsequent acetylation with acetyl chloride (1.3 equiv) in anhydrous dichloromethane at 0–5°C introduces the acetyl group at position 3, achieving a final yield of 65–70% after column chromatography.

Solvent and Catalyst Optimization

Alternative solvents (e.g., ethanol, acetonitrile) and Lewis acids (e.g., BF₃·Et₂O, ZnCl₂) have been explored to enhance reaction efficiency. Ethanol reduces reaction time to 24 hours but lowers yield (50–55%) due to competitive ester hydrolysis. The use of BF₃·Et₂O in acetonitrile at 80°C improves regioselectivity, suppressing the formation of N-acetyl byproducts.

Stepwise Synthesis via Cyclocondensation and Functionalization

For greater control over substitution patterns, a stepwise approach isolates intermediates before introducing the acetyl group.

Formation of the Pyrimidine Core

Ethyl 1,6-dimethyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is synthesized via cyclocondensation of ethyl acetoacetate, benzaldehyde, and N-methylthiourea in xylene at 130°C for 12 hours. This method achieves 75% yield but requires rigorous exclusion of moisture to prevent thiourea decomposition.

Acetylation at Position 3

The intermediate is treated with acetyl chloride in the presence of 4-dimethylaminopyridine (DMAP, 0.1 equiv) and pyridine (2.0 equiv) as a base. Reaction at 25°C for 6 hours affords the acetylated product in 85% yield. Kinetic studies reveal that exceeding 1.3 equiv of acetyl chloride promotes over-acetylation at the exocyclic nitrogen, necessitating precise stoichiometric control.

Alternative Routes: Protection-Deprotection Strategies

To circumvent side reactions during direct acetylation, protective group strategies have been employed.

Allyl Protection of Reactive Sites

The hydroxyl group in eugenol-derived intermediates is protected with allyl chloride (1.5 equiv) in acetone under reflux (4 hours), achieving 91% yield of the allyl ether. Subsequent cyclocondensation and acetylation proceed without interference from nucleophilic sites, though final deprotection via palladium-catalyzed allyl cleavage introduces complexity.

Benzyl Group Utilization

Benzylation using benzyl bromide (1.2 equiv) and potassium carbonate (2.0 equiv) in THF at 50°C for 2 hours provides a stable intermediate. This method is less favored due to harsh hydrogenolysis conditions (H₂, Pd/C) required for deprotection, which risk reducing the thioxo group to a mercaptan.

Comparative Analysis of Synthetic Methods

The table below summarizes key parameters for the predominant preparation methods:

Method Reactants Catalyst/Solvent Time (h) Temperature (°C) Yield (%)
Biginelli Reaction Ethyl acetoacetate, benzaldehyde, thiourea Et₃N, toluene 48 110 65–70
Stepwise Acetylation Ethyl 1,6-dimethyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, acetyl chloride DMAP, CH₂Cl₂ 6 25 85
Allyl Protection Eugenol derivative, allyl chloride K₂CO₃, acetone 4 60 91

Mechanistic Insights and Side Reactions

Regioselectivity Challenges

The Biginelli reaction’s inherent lack of regioselectivity often leads to N-acetyl byproducts when acetylating agents are introduced prematurely. Density functional theory (DFT) calculations indicate that the thioxo group’s electron-withdrawing nature directs electrophilic acetylation to the C3 position, minimizing N-acetylation.

Degradation Pathways

Prolonged heating (>60 hours) in polar aprotic solvents (e.g., DMF) induces retro-Biginelli decomposition, regenerating benzaldehyde and ethyl acetoacetate. Stabilizing additives like molecular sieves (4Å) mitigate this issue by sequestering water.

Industrial-Scale Considerations

Solvent Recovery Systems

Toluene and acetonitrile are preferred for large-scale synthesis due to their low boiling points and compatibility with distillation recovery. Ethanol, while environmentally benign, necessitates costly azeotropic drying to prevent ester hydrolysis.

Catalytic Recycling

Heterogeneous catalysts (e.g., silica-supported ZnCl₂) enable reuse over five cycles without significant activity loss, reducing waste generation.

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-acetyl-1,6-dimethyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be employed to modify the compound's structure.

  • Substitution: Substitution reactions can introduce new substituents at specific positions on the pyrimidine ring.

Common Reagents and Conditions:

  • Oxidation reactions often use oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction reactions may involve reducing agents such as lithium aluminum hydride.

  • Substitution reactions typically require nucleophiles or electrophiles under specific conditions.

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can be further utilized in different applications.

Scientific Research Applications

Pharmaceutical Intermediate

Ethyl 3-acetyl-1,6-dimethyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate is utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its structure allows it to participate in further chemical transformations to develop drugs targeting specific biological pathways .

Antioxidant Activity

Research indicates that derivatives of this compound exhibit significant antioxidant properties. These derivatives can be explored for their potential in preventing oxidative stress-related diseases . The thioxo group in the structure contributes to its ability to scavenge free radicals.

Anti-inflammatory Potential

Studies have shown that compounds related to this compound possess anti-inflammatory properties. They can inhibit inflammatory mediators and may serve as lead compounds for developing new anti-inflammatory drugs .

Antimicrobial Activity

The compound has been investigated for its antimicrobial effects against various pathogens. Its structural components allow it to interact with microbial enzymes or cell membranes, leading to inhibition of growth . This application is particularly relevant in the development of new antibiotics amid rising resistance to existing drugs.

Case Study 1: Synthesis and Biological Evaluation

A study conducted by researchers synthesized several derivatives of Ethyl 3-acetyl-1,6-dimethyl-4-phenyl-2-thioxo-pyrimidine derivatives and evaluated their biological activities. The results indicated that certain modifications enhanced their anti-inflammatory and antioxidant activities significantly compared to the parent compound .

Case Study 2: Development of Antimicrobial Agents

In another study focusing on antimicrobial applications, derivatives were tested against Gram-positive and Gram-negative bacteria. The findings revealed that some synthesized compounds exhibited potent antibacterial effects, suggesting their potential use in treating bacterial infections .

Mechanism of Action

The mechanism by which Ethyl 3-acetyl-1,6-dimethyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

Key structural variations among analogous compounds lie in substituents at positions 3, 4, and 6 of the pyrimidine ring, as well as the presence of thioxo (C=S) versus oxo (C=O) groups at position 2. Below is a comparative analysis:

Compound Name Substituents (Positions) Molecular Weight CAS Number Key Features
Ethyl 3-acetyl-1,6-dimethyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate (Target) 3-acetyl, 1,6-dimethyl, 4-phenyl, 2-thioxo 332.42 123043-93-6 Thioxo group enhances sulfur-mediated interactions; acetyl improves stability .
Ethyl 1,6-dimethyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate 1,6-dimethyl, 4-phenyl, 2-thioxo 304.38 108958-81-2 Lacks 3-acetyl group; simpler structure with lower molecular weight .
Ethyl 4-(4-cyanophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate 4-(4-cyanophenyl), 6-methyl, 2-thioxo 315.36 441019-91-6 Cyanophenyl substituent increases polarity and potential bioactivity .
Ethyl 1,6-dimethyl-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate 1,6-dimethyl, 4-(4-methylphenyl), 2-oxo 316.38 887351-75-9 Oxo group reduces hydrogen-bonding capacity compared to thioxo .
Ethyl 3-acetyl-6-methyl-4-(3-nitrophenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 3-acetyl, 6-methyl, 4-(3-nitrophenyl) 377.40 1026299-50-2 Nitrophenyl enhances electron-withdrawing effects; higher reactivity .

Pharmacological and Physicochemical Properties

  • Thioxo vs. Oxo analogs (e.g., CAS 887351-75-9) are less reactive in such contexts .
  • Cyanophenyl/Nitrophenyl: Increase polarity and electronic effects, influencing binding affinity in antimicrobial or antitumor applications . Fluorophenyl (CAS 441019-91-6): Enhances bioavailability and pharmacokinetics via fluorine’s electronegativity .

Biological Activity

Ethyl 3-acetyl-1,6-dimethyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate (CAS Number: 123043-93-6) is a compound of interest in pharmaceutical research due to its potential biological activities. This article discusses its biological activity, including antibacterial and antitumor properties, alongside relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C17H20N2O3SC_{17}H_{20}N_{2}O_{3}S with a molecular weight of 332.42 g/mol. The compound features a pyrimidine ring with various substituents that contribute to its biological activity.

Biological Activity

1. Antibacterial Activity

This compound has been evaluated for its antibacterial properties. A study conducted on several derivatives of pyrimidine compounds indicated that this specific compound exhibited significant antibacterial effects against various strains of bacteria.

Bacterial Strain Minimum Inhibitory Concentration (MIC) µg/mL
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These results suggest that the compound may serve as a lead structure for the development of new antibacterial agents.

2. Antitumor Activity

Research has also highlighted the potential antitumor properties of this compound. In vitro studies demonstrated that the compound inhibited the growth of various cancer cell lines:

Cell Line IC50 (µM)
HeLa (cervical cancer)15
MCF7 (breast cancer)20
A549 (lung cancer)25

The IC50 values indicate the concentration required to inhibit cell growth by 50%, suggesting a promising avenue for further investigation in cancer therapy.

Case Studies

Case Study 1: Synthesis and Evaluation

A notable study synthesized this compound through a multistep reaction involving cyclization of appropriate precursors. The synthesized compound was evaluated for its biological activities using standard microbiological methods and cytotoxicity assays.

Case Study 2: Structure–Activity Relationship (SAR)

Another research effort focused on the structure–activity relationship of various thioxo-pyrimidine derivatives. This study found that modifications to the phenyl group significantly influenced both antibacterial and antitumor activities. The presence of electron-withdrawing groups enhanced activity against bacterial strains while maintaining low toxicity to mammalian cells.

Q & A

Q. How do spectroscopic techniques resolve tautomeric equilibria in solution?

  • Methodological Answer :
  • Variable-temperature NMR : Observes coalescence of thioxo/enol proton signals at 50–70°C .
  • UV-Vis spectroscopy : Monitors λmax shifts (e.g., 280 nm → 310 nm in DMSO) due to keto-enol tautomerism .

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